4-Acetyl-3-fluorobenzene-1-sulfonamide

Description

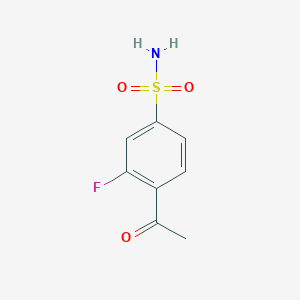

Structure

3D Structure

Properties

IUPAC Name |

4-acetyl-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3S/c1-5(11)7-3-2-6(4-8(7)9)14(10,12)13/h2-4H,1H3,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOIQXJZNUTIBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)S(=O)(=O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1863330-19-1 | |

| Record name | 4-acetyl-3-fluorobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization of 4 Acetyl 3 Fluorobenzene 1 Sulfonamide

Synthetic Routes

While a specific, peer-reviewed synthetic route for 4-Acetyl-3-fluorobenzene-1-sulfonamide is not detailed in the available literature, its synthesis can be postulated based on established methods for preparing substituted benzenesulfonamides. nih.govekb.eg A plausible route would begin with 2-fluoroacetophenone (B1329501) as the starting material.

The key steps would likely involve:

Chlorosulfonation : Reacting 2-fluoroacetophenone with chlorosulfonic acid (ClSO₃H). This electrophilic aromatic substitution reaction would introduce a sulfonyl chloride group (-SO₂Cl) onto the benzene (B151609) ring, likely at the position para to the acetyl group due to its directing effects. This would yield 4-acetyl-3-fluorobenzene-1-sulfonyl chloride.

Amination : The resulting sulfonyl chloride intermediate would then be treated with an ammonia (B1221849) source, such as aqueous or gaseous ammonia, to displace the chloride and form the primary sulfonamide group (-SO₂NH₂), yielding the final product, this compound.

Purification Methods

Following synthesis, purification of the final compound would be necessary to remove unreacted starting materials, reagents, and byproducts. Standard laboratory techniques for the purification of solid organic compounds would be applicable. These methods typically include:

Recrystallization : Dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, causing the pure compound to crystallize out, leaving impurities in the solution.

Column Chromatography : Using a stationary phase like silica (B1680970) gel to separate the target compound from impurities based on differences in polarity. The purity of the final product would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Computational and Theoretical Investigations of 4 Acetyl 3 Fluorobenzene 1 Sulfonamide

Development of Enzyme Inhibitors

Sulfonamides are well-known for their ability to act as enzyme inhibitors, primarily by mimicking a substrate or binding to the active site of an enzyme.

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Many small molecule kinase inhibitors incorporate a sulfonamide moiety. While direct synthesis of kinase inhibitors from 4-Acetyl-3-fluorobenzene-1-sulfonamide is not extensively documented in publicly available literature, its structural motifs are relevant to this class of inhibitors. For instance, sulfonamide-based indolinones have been designed and synthesized as multitargeted kinase inhibitors. cu.edu.eg The acetyl group on the target compound could serve as a starting point for constructing such complex heterocyclic systems.

The sulfonamide group is a key feature in inhibitors of other enzyme classes as well. For example, the related compound 4-fluorobenzenesulfonamide (B1215347) has been utilized in the design and synthesis of PI3K/mTOR dual inhibitors. ossila.com This suggests that this compound could similarly serve as a scaffold for developing inhibitors of various enzymes, with the acetyl and fluoro groups allowing for modifications to achieve desired potency and selectivity.

Development of Receptor Modulators

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are major drug targets. While there is no specific literature detailing the use of this compound in the development of receptor modulators, the structural features of the compound are amenable to the synthesis of molecules that could interact with these receptors. The aromatic ring and its substituents can be modified to create ligands that bind to specific GPCRs, potentially acting as agonists or antagonists.

Investigations into Protein-Protein Interactions

Disrupting protein-protein interactions (PPIs) is a challenging but promising strategy for therapeutic intervention in various diseases. Small molecules that can bind to the interface of two interacting proteins and prevent their association are of great interest. The development of such inhibitors often relies on creating molecules that can mimic key residues at the protein interface. While direct investigations using this compound in this area are not yet reported, the sulfonamide scaffold is present in some molecules designed to modulate PPIs. The versatility of this compound as a building block could allow for its incorporation into larger molecules designed to target specific PPIs.

Conclusion

4-Acetyl-3-fluorobenzene-1-sulfonamide is a chemical compound with significant potential as a key intermediate in medicinal chemistry and drug discovery. Its synthesis from readily available starting materials and the presence of multiple reactive sites make it an attractive scaffold for the generation of diverse chemical libraries. While direct and extensive research on this specific compound is still developing, the well-established importance of the fluorinated sulfonamide motif in a wide range of biologically active molecules underscores its potential for the development of novel enzyme inhibitors, receptor modulators, and agents that target protein-protein interactions. Further exploration of the chemical reactivity and biological applications of this compound is warranted and holds promise for the future of therapeutic agent design.

Structure Activity Relationship Sar Studies of 4 Acetyl 3 Fluorobenzene 1 Sulfonamide Derivatives

Systematic Modification of the Acetyl Group

The acetyl group at the 4-position of the benzene (B151609) ring is a key feature, offering multiple avenues for modification. Its carbonyl oxygen can act as a hydrogen bond acceptor, and the methyl group can engage in hydrophobic or van der Waals interactions within a receptor's binding pocket.

Modifying the acetyl group can profoundly alter a derivative's interaction with its biological target, leading to changes in potency and selectivity. The nature of these changes is highly dependent on the specific target's topology and chemical environment.

Reduction of the Carbonyl: Converting the ketone to a secondary alcohol (-CH(OH)CH₃) introduces a hydrogen bond donor (the hydroxyl proton) while retaining a hydrogen bond acceptor (the hydroxyl oxygen). This change could enhance binding affinity if the target site has a corresponding hydrogen bond acceptor/donor. However, it also introduces a new chiral center, and the two enantiomers could exhibit significantly different activities and selectivities.

Chain Extension or Branching: Replacing the acetyl methyl group with larger alkyl groups (e.g., ethyl, propyl, isopropyl) would probe the size and shape of the hydrophobic pocket. Increased potency might be observed if the pocket can accommodate these larger groups, leading to more favorable van der Waals interactions. Conversely, steric hindrance could occur if the pocket is small, leading to a loss of activity.

Conversion to Other Functional Groups: Derivatizing the carbonyl to an oxime (-C(=NOH)CH₃) or a hydrazone (-C(=NNH₂)CH₃) introduces additional hydrogen bond donors and acceptors, potentially forming new interactions with the target protein. These modifications also alter the geometry and electronic properties of the group, which can influence binding orientation and strength.

Bioisosteric Replacement: Replacing the acetyl group with bioisosteres—functionally similar but structurally different groups—is a common strategy. For instance, substituting it with a cyano (-CN) or a nitro (-NO₂) group would maintain an electron-withdrawing character but alter the molecule's size, shape, and interaction potential.

The selectivity of the compound for its intended target over other proteins can be fine-tuned through these modifications. For example, introducing a bulky group might prevent the molecule from fitting into the binding site of a related off-target protein, thereby increasing its selectivity.

The acetyl group's primary molecular interactions are hydrogen bonding via its carbonyl oxygen and hydrophobic interactions from its methyl group.

Hydrogen Bonding: The carbonyl oxygen is a potent hydrogen bond acceptor. Modifications that remove or shield this oxygen would eliminate this key interaction, likely reducing binding affinity. Conversely, converting the carbonyl to functional groups capable of forming additional or stronger hydrogen bonds, such as an alcohol or oxime, could enhance binding.

Hydrophobic and Steric Interactions: The methyl group contributes to binding through hydrophobic interactions. As described above, altering the size and shape of this alkyl component directly impacts the fit and complementarity of the molecule within the binding pocket.

Dipole-Dipole Interactions: The carbonyl group possesses a significant dipole moment, which can contribute to its binding orientation and affinity through electrostatic interactions with polar residues in the binding site.

Illustrative Data Table: Predicted Impact of Acetyl Group Modifications

| Modification | Derivative Structure | Potential Change in Interaction | Predicted Impact on Activity |

| Carbonyl Reduction | -CH(OH)CH₃ | Gains H-bond donor, introduces chirality | Activity may increase or decrease; likely stereoselective |

| Chain Extension | -C(=O)CH₂CH₃ | Increased hydrophobic interaction potential | Potency may increase if pocket is large enough |

| Oxime Formation | -C(=NOH)CH₃ | Adds H-bond donor/acceptor capacity | Potential for new interactions, may increase affinity |

| Bioisosteric Replacement | -CN | Replaces H-bond acceptor with linear polar group | Significant change in binding mode and activity expected |

Exploration of Substituents on the Fluorinated Phenyl Ring

The phenyl ring serves as the central scaffold, and the nature and position of its substituents are critical determinants of the molecule's electronic properties, lipophilicity, and metabolic stability.

Fluorine is the most electronegative element, and its presence on the phenyl ring has profound effects. In the parent compound, the fluorine atom is at the 3-position, which is ortho to the acetyl group and meta to the sulfonamide.

Inductive Effect: The strong electron-withdrawing inductive effect of fluorine lowers the pKa of the sulfonamide nitrogen, making it more acidic. nih.govnih.govmdpi.com This is often crucial for the activity of sulfonamides, as the ionized (anionic) form is typically the biologically active species that binds to targets like the zinc ion in metalloenzymes. pharmacy180.com

Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing fluorine at a potential site of metabolic oxidation can block this pathway, thereby increasing the molecule's half-life. tandfonline.com

Binding Interactions: Fluorine is a weak hydrogen bond acceptor. Depending on the target's topography, it can engage in favorable electrostatic or dipole-dipole interactions. tandfonline.com

Positional Isomers: Moving the fluorine atom to other positions on the ring would significantly alter the molecule's properties.

2-Fluoro Isomer: Placing fluorine ortho to the sulfonamide group would have a more pronounced effect on the sulfonamide's pKa. nih.gov It could also introduce steric hindrance or new interactions that affect how the sulfonamide group binds to its target.

Replacing or adding other substituents to the phenyl ring allows for a systematic probing of steric, electronic, and lipophilic requirements for activity.

Other Halogens: Replacing the 3-fluoro substituent with chlorine or bromine would increase both the size (steric bulk) and lipophilicity of the molecule. While chlorine and bromine are also electron-withdrawing, they are less electronegative than fluorine. This would result in a different pKa for the sulfonamide and could introduce the possibility of halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. nih.gov

Electron-Withdrawing Groups (EWGs): Adding other EWGs, such as a nitro (-NO₂) or trifluoromethyl (-CF₃) group, would further decrease the sulfonamide pKa and could enhance potency. nih.govacs.org However, these groups are much larger than fluorine and would significantly alter the shape and polarity of the molecule.

Electron-Donating Groups (EDGs): Introducing EDGs like a methoxy (B1213986) (-OCH₃) or a methyl (-CH₃) group would have the opposite effect, increasing the pKa of the sulfonamide. vu.nl This would decrease the proportion of the active ionized form at physiological pH, potentially reducing activity. However, these groups could also introduce new, favorable hydrophobic or hydrogen-bonding interactions.

Illustrative Data Table: Predicted Impact of Phenyl Ring Substitutions

| Position | Substituent | Key Property Change | Predicted Impact on Activity |

| 3 | -Cl (replacing -F) | Increased size and lipophilicity; less electronegative | Potential for altered selectivity or halogen bonding; pKa will increase |

| 3 | -Br (replacing -F) | Further increased size and lipophilicity | Similar to -Cl but with stronger halogen bond potential |

| 5 | -NO₂ (additional) | Strong electron-withdrawing effect; increased polarity | Decreased sulfonamide pKa, may increase potency if sterically allowed |

| 5 | -OCH₃ (additional) | Electron-donating effect; H-bond acceptor | Increased sulfonamide pKa, may decrease potency unless new binding occurs |

Modifications to the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a critical pharmacophore in many drugs. It is an acidic group and a strong hydrogen bond donor and acceptor, often essential for anchoring the molecule to its target.

N-Substitution: Replacing one of the hydrogens on the sulfonamide nitrogen with an alkyl or aryl group (N-monosubstitution) is a common and effective modification strategy. pharmacy180.comslideshare.net

N-Alkyl Groups: Small alkyl groups can probe for nearby hydrophobic pockets and can be used to fine-tune lipophilicity.

N-Aryl/Heterocyclic Groups: Introducing aromatic or heterocyclic rings can lead to significant gains in potency by establishing new π-stacking, hydrophobic, or hydrogen bonding interactions with the target. pharmacy180.comnih.gov This is a cornerstone of the "tail approach" used in designing potent enzyme inhibitors.

N,N-Disubstitution: Replacing both hydrogens generally leads to a loss of activity, particularly for targets where the acidic sulfonamide proton and its ability to ionize are required for binding. slideshare.net This modification removes the essential hydrogen bond donating capability.

Bioisosteric Replacement: The entire sulfonamide group can be replaced by other acidic moieties that mimic its key properties. Common bioisosteres include N-acylsulfonamides, hydroxamic acids, or tetrazoles. researchgate.netzu.ac.aenih.gov Such replacements can modulate acidity, solubility, and metabolic stability, potentially leading to improved drug candidates. For example, replacing a sulfonamide with a tetrazole can sometimes increase potency. ufrj.br

The acidity (pKa) of the sulfonamide is a key parameter that is modulated by these substitutions. Maximum activity is often seen when the pKa is in the physiological range (6.5-7.5), ensuring that a significant fraction of the molecule is in the active, ionized state. pharmacy180.com

Importance of the Sulfonamide Nitrogen and Oxygen Atoms

The sulfonamide group is a critical pharmacophore in many drugs, capable of forming key hydrogen bonds with biological targets. Research in this area would typically involve the synthesis of analogues where the sulfonamide nitrogen is substituted with various alkyl or aryl groups, or where one or both of the oxygen atoms are replaced or modified. The resulting changes in biological activity would help to elucidate the precise role of these atoms in target binding.

Alterations to the Sulfonamide Linkage

Modifications to the sulfonamide linkage, such as its replacement with a sulfone, sulfoxide, or other bioisosteres, would be a crucial aspect of an SAR study. Such alterations would probe the importance of the specific geometry and electronic properties of the sulfonamide group for any observed biological effects.

Investigation of Linkers and Peripheral Attachments

To explore the potential for developing more complex drug candidates, researchers would typically introduce various linker moieties at different positions on the 4-acetyl-3-fluorobenzene-1-sulfonamide scaffold. These linkers could then be used to attach a diverse range of peripheral chemical groups to probe for additional binding interactions with a biological target. The nature, length, and flexibility of these linkers, as well as the properties of the attached peripheral groups, would be systematically varied to build a comprehensive SAR model.

Development of Lead Compounds Based on this compound Scaffold

The culmination of the aforementioned SAR studies would be the identification of one or more lead compounds with promising biological activity.

Optimization Strategies for Enhanced Potency and Selectivity

Once a lead compound is identified, further optimization would focus on fine-tuning its structure to maximize potency and selectivity for its intended biological target. This would involve iterative cycles of chemical synthesis and biological testing, guided by the established SAR.

Design Principles for Novel Analogues

A thorough understanding of the SAR of the this compound scaffold would enable the formulation of a set of design principles. These principles would guide the rational design of novel analogues with improved pharmacokinetic and pharmacodynamic properties, ultimately aiming for the development of a clinical candidate.

Advanced Research Applications and Future Directions for 4 Acetyl 3 Fluorobenzene 1 Sulfonamide

4-Acetyl-3-fluorobenzene-1-sulfonamide as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. Given its structure, this compound has the potential to be developed into a chemical probe. The sulfonamide moiety is a known zinc-binding group, making it a candidate for probing the function of zinc-containing metalloenzymes, such as carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs). nih.govtandfonline.com

Furthermore, the fluorine atom can serve as a valuable reporter group in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This technique allows for the sensitive detection of probe-protein interactions without interference from background signals inherent in ¹H NMR. By observing changes in the fluorine chemical shift upon binding to a target protein, researchers can confirm engagement and characterize the binding event. The acetyl group offers a potential site for modification, allowing for the attachment of reporter tags like fluorophores or biotin (B1667282) for use in biochemical assays and imaging studies.

Potential as a Pre-clinical Lead Compound for Further Development

Lead compounds are molecules that show promising biological activity and serve as the starting point for drug development. The benzenesulfonamide (B165840) scaffold is the foundation for numerous clinically used drugs, including diuretics, antidiabetic agents, and anticonvulsants. ajchem-b.comacs.org Many of these drugs function by inhibiting carbonic anhydrase isoforms. researchgate.netresearchgate.net For example, fluorinated benzenesulfonamides have been investigated as high-affinity and isoform-selective carbonic anhydrase inhibitors. nih.gov The presence of the sulfonamide group in this compound suggests it could be screened against a panel of CAs to identify potential inhibitory activity.

Additionally, sulfonamide-containing compounds have demonstrated a broad range of biological activities, including antibacterial and anticancer effects. nih.govrsc.org The specific substitution pattern of this compound could confer novel selectivity or potency against various targets. Initial pre-clinical development would involve screening this compound against diverse biological targets to uncover potential therapeutic applications.

Integration into Fragment-Based Drug Discovery (FBDD) or Covalent Inhibitor Design

Fragment-Based Drug Discovery (FBDD) is a strategy that begins by identifying low-molecular-weight compounds ("fragments") that bind weakly to a biological target. mdpi.com With a molecular weight of 217.22 g/mol , this compound fits the profile of a typical fragment. In an FBDD campaign, this compound could be screened against a protein of interest using biophysical techniques like NMR spectroscopy, X-ray crystallography, or surface plasmon resonance. If binding is confirmed, the fragment can serve as a starting point for optimization, where its structure is elaborated to improve potency and selectivity. nih.gov

Covalent Inhibitor Design involves creating molecules that form a stable, covalent bond with their target protein. This can lead to enhanced potency and prolonged duration of action. While the sulfonamide group itself is not typically a covalent warhead, it can be readily converted into a sulfonyl fluoride (B91410) (-SO₂F). The sulfonyl fluoride moiety is a privileged electrophilic "warhead" that can react with nucleophilic amino acid residues like serine, tyrosine, and lysine (B10760008) on a target protein. nih.govtandfonline.comrsc.org This strategy, known as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, has expanded the scope of covalent drug discovery beyond traditional cysteine-targeting warheads. tandfonline.comacs.org Therefore, this compound could serve as a scaffold for the design of targeted covalent inhibitors by replacing the amine of the sulfonamide with a fluorine atom. rsc.org

Development of Analytical Methods for Detection in Research Matrices (e.g., in vitro assays)

To evaluate the biological activity of this compound in research settings, robust analytical methods for its detection and quantification are essential. These methods are crucial for determining compound concentration in in vitro assays, such as enzyme inhibition or cell-based screens.

Standard analytical techniques for small molecules like this include:

High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) detection is a common method for separating and quantifying sulfonamides in various matrices. ymerdigital.com A method would be developed by selecting an appropriate column (e.g., C18) and mobile phase to achieve good separation from other components in the assay medium.

Liquid Chromatography-Mass Spectrometry (LC-MS): For higher sensitivity and selectivity, LC-MS is the preferred method. ymerdigital.com It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing for accurate quantification even at very low concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used for structural confirmation and purity assessment of the compound stock. In specific in vitro binding assays, ¹⁹F NMR could also be used to monitor the interaction of the compound with its target.

The development of these methods would involve optimizing parameters such as solvent extraction procedures, chromatographic conditions, and mass spectrometry settings to ensure accuracy and reproducibility. usda.govnih.gov

Table 2: Common Analytical Techniques for Sulfonamide Detection

| Technique | Principle | Primary Application |

|---|---|---|

| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Quantification in moderately complex samples. quora.com |

| LC-MS/MS | Separation by polarity coupled with mass-to-charge ratio detection. | Highly sensitive and selective quantification in complex biological matrices. ymerdigital.com |

| ¹⁹F NMR | Detection of the fluorine nucleus signal. | Studying protein-ligand interactions and target engagement. |

| Thin-Layer Chromatography (TLC) | Separation on a solid phase with visualization. | Qualitative analysis and reaction monitoring. usda.gov |

Computational Design of Next-Generation Sulfonamide Compounds Based on this compound

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. tandfonline.com Starting with the structure of this compound, computational methods can be used to design new, potentially more potent and selective analogs.

Molecular Docking: If a biological target for this compound is identified, molecular docking simulations can predict how it and its derivatives bind within the target's active site. nih.govrjb.rowisdomlib.org These simulations provide insights into key interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to binding affinity, guiding the design of new molecules with improved interactions. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. medwinpublishers.comekb.eg By synthesizing and testing a small library of derivatives of this compound, a QSAR model could be built to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govjbclinpharm.orgnih.gov

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. This allows chemists to filter out molecules with predicted poor pharmacokinetic profiles or toxicity issues early in the design process, saving time and resources.

By using this compound as a core scaffold, these computational approaches can guide the rational design of next-generation sulfonamides with optimized properties for a specific therapeutic target.

Challenges and Future Research Perspectives for this compound

While the structural features of this compound suggest significant research potential, several challenges must be addressed. A primary hurdle is the current lack of published biological data for this specific molecule. Therefore, the immediate future research perspective is exploratory.

Key Challenges:

Target Identification: The first major challenge is to identify a specific biological target or pathway that is modulated by this compound. This will require broad screening against various enzyme classes and cellular models.

Selectivity: Sulfonamides are known to inhibit multiple carbonic anhydrase isoforms, which can lead to off-target effects. researchgate.net Achieving selectivity for a single target is a significant challenge in sulfonamide drug design.

Synthetic Accessibility: While the synthesis of this compound is feasible, the development of a diverse library of derivatives for structure-activity relationship studies will require efficient and versatile synthetic routes.

Drug Resistance: For applications in infectious diseases, the potential for bacteria to develop resistance to new sulfonamides is a persistent concern. researchgate.net

Future Research Perspectives:

Broad Biological Screening: The compound should be subjected to high-throughput screening against diverse target panels (e.g., kinases, proteases, GPCRs) and in various phenotypic assays (e.g., anticancer, antimicrobial) to uncover its biological activity profile.

Structure-Activity Relationship (SAR) Studies: Once a biological activity is confirmed, a focused library of analogs should be synthesized to explore the SAR. This would involve modifying the acetyl and fluoro substituents and altering the substitution pattern on the benzene (B151609) ring to optimize potency and selectivity.

Biophysical Characterization: If a direct protein target is identified, biophysical methods like X-ray crystallography or cryo-EM should be used to determine the compound's binding mode, providing a structural basis for rational drug design.

Development as a Covalent Probe: A key direction would be the synthesis of the corresponding sulfonyl fluoride analog and its evaluation as a covalent probe to map potential binding sites across the proteome. nih.govtandfonline.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Acetyl-3-fluorobenzene-1-sulfonamide, and what critical parameters influence yield and purity?

- Methodology : The compound can be synthesized via sulfonylation reactions. A common approach involves reacting a sulfonyl chloride precursor (e.g., 3-fluorobenzenesulfonyl chloride) with acetylated amines under controlled conditions. Key parameters include:

- Temperature : Optimizing between 0–25°C to prevent decomposition of reactive intermediates .

- Solvent choice : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency .

- Purification : Column chromatography or recrystallization to isolate the product from unreacted starting materials .

Q. Which analytical techniques are essential for characterizing this compound, and how do they confirm structural integrity?

- Key Techniques :

- NMR Spectroscopy : H and C NMR identify acetyl (-COCH), fluorine, and sulfonamide (-SONH) groups via distinct chemical shifts (e.g., acetyl protons at ~2.6 ppm) .

- HPLC : Monitors reaction progress and purity (>95% purity threshold for research-grade material) .

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H] peak matching CHFNOS) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during the sulfonylation step?

- Strategies :

- Coupling agents : Use HBTU or EDCI to activate sulfonyl chlorides, reducing unwanted hydrolysis .

- pH control : Maintain mildly basic conditions (pH 8–9) to deprotonate amines without degrading the acetyl group .

- In situ monitoring : FTIR tracks sulfonamide bond formation (~1350 cm for S=O stretching) to halt reactions at optimal conversion .

Q. What strategies resolve contradictions between computational predictions and experimental data on the compound’s reactivity?

- Approach :

- Density Functional Theory (DFT) : Compare calculated reaction pathways (e.g., nucleophilic attack barriers) with experimental kinetics to identify discrepancies .

- Isotopic labeling : Use O-labeled sulfonamide to validate mechanistic hypotheses for hydrolysis or substitution .

Q. How do the electronic effects of acetyl and fluorine substituents influence the sulfonamide group’s reactivity?

- Analysis :

- Acetyl group : The electron-withdrawing effect reduces electron density on the sulfonamide nitrogen, decreasing nucleophilicity but enhancing stability toward oxidation .

- Fluorine : Ortho-fluorine induces steric and electronic effects, potentially altering binding affinity in enzyme inhibition studies .

Q. What in vitro assays evaluate the enzyme inhibitory potential of this compound derivatives?

- Methods :

- Kinetic assays : Measure IC values against target enzymes (e.g., carbonic anhydrase) using fluorogenic substrates .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics and stoichiometry .

- Molecular docking : Predict interactions between the sulfonamide group and enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.